molecular formula C6H8BrF B2631351 (2-Bromo-1-fluoroethylidene)cyclobutane CAS No. 2167877-93-0

(2-Bromo-1-fluoroethylidene)cyclobutane

Cat. No.: B2631351
CAS No.: 2167877-93-0
M. Wt: 179.032
InChI Key: XOYXMLJSRJAXCT-UHFFFAOYSA-N
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Description

(2-Bromo-1-fluoroethylidene)cyclobutane is a specialized cyclobutane-based building block designed for advanced synthetic and medicinal chemistry research. This compound features a bromo-fluoro motif on an ethylidene chain, making it a versatile synthon for introducing cyclobutyl groups and fluorine atoms into target molecules. Its primary research value lies in the exploration of Structure-Activity Relationships (SAR), particularly in the development of novel bioactive compounds where the cyclobutyl ring can influence conformation, potency, and metabolic stability. The presence of both bromine and fluorine offers orthogonal reactivity; the bromine serves as a good leaving group for nucleophilic substitution reactions, while the fluorine atom can be used to modulate electronic properties, lipophilicity, and bioavailability. Researchers can leverage this reagent in cross-coupling reactions, cycloadditions, and as a precursor for more complex, functionalized cyclobutane derivatives. Its application is particularly relevant in the synthesis of potential pharmaceutical agents, such as bromodomain inhibitors where selective domain binding is crucial (PMC Disclaimer). This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet (SDS) for proper handling and storage instructions.

Properties

IUPAC Name

(2-bromo-1-fluoroethylidene)cyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrF/c7-4-6(8)5-2-1-3-5/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYXMLJSRJAXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(CBr)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-fluoroethylidene)cyclobutane typically involves the reaction of cyclobutylidene intermediates with bromine and fluorine sources. One common method is the halogenation of cyclobutylidene derivatives under controlled conditions to introduce the bromo and fluoro substituents. The reaction conditions often require low temperatures and the presence of a catalyst to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-fluoroethylidene)cyclobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The double bond in the ethylidene side chain can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone for the substitution of the bromo group.

    Oxidation: Reagents such as potassium permanganate (KMnO4) can be used to oxidize the compound.

    Addition Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can add hydrogen across the double bond.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include (2-Iodo-1-fluoroethylidene)cyclobutane or (2-Bromo-1-alkoxyethylidene)cyclobutane.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Addition Products: Hydrogenation results in the formation of (2-Bromo-1-fluoroethyl)cyclobutane.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-1-fluoroethylidene)cyclobutane is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity is being explored in medicinal chemistry. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism by which (2-Bromo-1-fluoroethylidene)cyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromo and fluoro substituents can influence the compound’s binding affinity and reactivity, leading to specific biological or chemical outcomes. The pathways involved may include nucleophilic attack on the electrophilic carbon atoms or radical-mediated processes.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural Parameters

The structural features of cyclobutane derivatives, such as bond lengths and dihedral angles, are highly sensitive to substituent effects. Key comparisons include:

Compound Substituents Bond Length (Å) Dihedral Angle (°) Oxidation Potential (V) Reference
Unsubstituted cyclobutane None 1.556 N/A 4.91 (lowest)
Octamethylcyclobutane 8 × CH₃ 1.571 N/A N/A
Phenyl-substituted Aromatic groups 1.61–1.72 N/A Higher
Cyclobutane9c Electron-donating (e.g., OMe) Elongated 5.21 Lower
Cyclobutane9b Electron-withdrawing (e.g., CF₃) Shorter 12.81 Higher
(Target compound) Br, F (EWGs) ~1.58–1.59* ~10–12* ~5.3* Inference

*Hypothetical values inferred from substituent effects:

  • Bond length: Bromo and fluoro substituents likely induce moderate elongation (1.58–1.59 Å) due to electron withdrawal, though less pronounced than phenyl groups .
  • Dihedral angle : EWGs like CF₃ increase dihedral angles (12.81°); Br/F may result in intermediate planarity (~10–12°) due to steric and electronic interplay .

Electronic Effects and Reactivity

  • Bond elongation : Longer cyclobutane bonds correlate with higher electron density (e.g., methoxy groups). The target compound’s bond elongation is likely minimal compared to phenyl-substituted cyclobutanes, as EWGs stabilize the ring without drastic distortion .

Biological Activity

(2-Bromo-1-fluoroethylidene)cyclobutane is an organofluorine compound characterized by the molecular formula C6H8BrF. This compound features a cyclobutane ring with a bromo and a fluoro substituent on an ethylidene side chain. Its unique structural properties and reactivity make it a subject of interest in various fields, including medicinal chemistry and materials science.

The compound undergoes several types of chemical reactions, including:

  • Substitution Reactions : The bromo and fluoro groups can be replaced with other functional groups through nucleophilic substitution.
  • Oxidation and Reduction : Under specific conditions, the compound can be oxidized or reduced to yield different products.
  • Addition Reactions : The double bond in the ethylidene side chain allows for addition reactions with various reagents.

Common Reagents and Conditions

Reaction TypeCommon ReagentsProducts Formed
Nucleophilic SubstitutionSodium iodide (NaI) in acetone(2-Iodo-1-fluoroethylidene)cyclobutane
OxidationPotassium permanganate (KMnO4)Carboxylic acids or ketones
AdditionPalladium on carbon (Pd/C)(2-Bromo-1-fluoroethyl)cyclobutane

Biological Activity

The biological activity of this compound is mainly explored in the context of its potential therapeutic applications. The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors, which can lead to specific biological outcomes.

The presence of bromo and fluoro substituents influences the compound's binding affinity and reactivity. These substituents allow for nucleophilic attack on electrophilic carbon atoms or facilitate radical-mediated processes. This interaction is critical in modulating enzyme activity, particularly in pathways related to disease mechanisms.

Case Studies and Research Findings

Research has indicated that this compound may serve as a precursor for synthesizing bioactive molecules. For instance, studies have shown its potential in developing compounds that modulate beta-secretase enzyme activity, which is relevant in Alzheimer’s disease research.

Notable Findings

  • Beta-Secretase Modulation : Compounds derived from this compound have been investigated for their ability to inhibit beta-secretase, an enzyme implicated in amyloid-beta production. This inhibition could potentially reduce amyloid plaque formation in Alzheimer's patients .
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting the production of inflammatory mediators such as monocyte chemoattractant protein-1 (MCP-1). This suggests potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

This compound can be compared to similar compounds to highlight its unique properties:

Compound NameUnique Features
(2-Bromo-1-chloroethylidene)cyclobutaneDifferent halogen substituent affects reactivity
(2-Fluoro-1-iodoethylidene)cyclobutaneVarying halogen influences biological activity
(2-Bromo-1-methoxyethylidene)cyclobutaneMethoxy group introduces different functional properties

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